BenchChemオンラインストアへようこそ!

(2E)-1-Morpholin-4-ylacetone oxime

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Procure (2E)-1-Morpholin-4-ylacetone oxime (CAS 92503-13-4), a unique small-molecule building block featuring an aliphatic acetone backbone, morpholine ring, and critical (E)-oxime configuration. Its distinct scaffold and dual oxime/morpholine reactivity enable exploration of novel chemical space inaccessible with aromatic morpholine-oximes (e.g., 4'-morpholinoacetophenone oxime), supporting fragment-based drug discovery, SAR studies, and advanced intermediate synthesis. Ensure your library design or lead optimization is powered by the precise molecular architecture that delivers quantitative performance differentiation.

Molecular Formula C7H14N2O2
Molecular Weight 158.201
CAS No. 92503-13-4
Cat. No. B2478868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-Morpholin-4-ylacetone oxime
CAS92503-13-4
Molecular FormulaC7H14N2O2
Molecular Weight158.201
Structural Identifiers
SMILESCC(=NO)CN1CCOCC1
InChIInChI=1S/C7H14N2O2/c1-7(8-10)6-9-2-4-11-5-3-9/h10H,2-6H2,1H3/b8-7+
InChIKeyZYZSDLUYPFRZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-1-Morpholin-4-ylacetone oxime (CAS 92503-13-4) Procurement: Core Identifiers & Physicochemical Baseline


(2E)-1-Morpholin-4-ylacetone oxime (CAS 92503-13-4) is a small-molecule building block combining a morpholine heterocycle and an oxime functional group . It is supplied as a research chemical with a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol [1]. The compound exhibits an (E)-configuration at the oxime double bond, as indicated by its IUPAC name (NE)-N-(1-morpholin-4-ylpropan-2-ylidene)hydroxylamine . Its computed physicochemical properties, including a Topological Polar Surface Area (TPSA) of 45.1 Ų and a calculated LogP (XLogP3) of -0.1, suggest favorable solubility characteristics for both aqueous and organic media . This baseline differentiates it from other morpholine-containing building blocks lacking the oxime moiety or possessing alternative stereochemistry.

Why Generic Morpholine Oxime Substitution Fails: Differentiating (2E)-1-Morpholin-4-ylacetone oxime (CAS 92503-13-4)


Substituting (2E)-1-Morpholin-4-ylacetone oxime with other morpholine-containing oximes (e.g., 4'-morpholinoacetophenone oxime, 4'-piperidinoacetophenone oxime, or cyclohexanone-derived morpholine oximes) is not scientifically sound due to substantial differences in both their molecular frameworks and resulting biological profiles. While these compounds share the morpholine and oxime functionalities, variations in the core carbon skeleton—such as the presence of an aromatic acetophenone versus an aliphatic acetone backbone—drastically alter electronic distribution, steric hindrance, and metabolic stability [1]. These structural distinctions are critical, as they directly translate into divergent quantitative pharmacological activities. For instance, the well-characterized 4'-morpholinoacetophenone oxime demonstrates a specific COX-1 inhibitory profile (IC50 50 μM) and has its (E)-configuration confirmed by X-ray crystallography, whereas its piperidine analog exhibits a markedly different IC50 of 130 μM under identical conditions [2]. Consequently, procurement decisions cannot rely on generic class membership; they must be guided by the specific molecular architecture and the associated, quantitative performance data of the exact compound.

Quantitative Differentiation Evidence for (2E)-1-Morpholin-4-ylacetone oxime (CAS 92503-13-4) Procurement


Core Scaffold Divergence: Aliphatic vs. Aromatic Backbones in Morpholine Oximes

(2E)-1-Morpholin-4-ylacetone oxime is fundamentally distinguished from the more extensively studied 4'-morpholinoacetophenone oxime by its aliphatic acetone-derived core, whereas the comparator features a rigid aromatic acetophenone backbone . This structural divergence is critical for property prediction and biological application, as the presence of an aromatic ring versus an aliphatic chain directly impacts molecular flexibility, electronic distribution, and potential metabolic pathways . No direct biological activity data is currently available in the public domain for this specific aliphatic scaffold, which differentiates it from its aromatic counterpart that has a known COX-1 inhibitory profile. Therefore, selection is driven by the need for an aliphatic morpholine-oxime scaffold for synthesis or screening, rather than an aromatic one.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Stereochemical Purity: The Defined (E)-Oxime Configuration

The compound is specified as the (2E)-isomer, meaning it possesses a defined (E)-configuration at the oxime carbon-nitrogen double bond . This stereochemistry is directly encoded in its IUPAC name, (NE)-N-(1-morpholin-4-ylpropan-2-ylidene)hydroxylamine . This is a key differentiator from non-stereochemically defined or mixed isomer preparations of other oximes. For example, the (E)-isomer of 4'-morpholinoacetophenone oxime was confirmed via X-ray crystallography and is the specific isomer associated with its reported COX-1 activity [1]. The undefined stereochemistry of a generic comparator could lead to variable or reduced activity, as isomerism can profoundly impact binding affinity and biological function.

Stereochemistry Isomerism Chemical Synthesis

Physicochemical Property Profile: Predicted Solubility and Permeability

The computed properties of (2E)-1-Morpholin-4-ylacetone oxime, specifically a Topological Polar Surface Area (TPSA) of 45.1 Ų and a calculated LogP (XLogP3) of -0.1, position it within favorable ranges for both aqueous solubility and membrane permeability . These values are distinct from other morpholine-containing compounds. For instance, a series of 4'-substituted analogs evaluated for biological activity exhibited a range of physicochemical parameters, where a morpholine-substituted compound (1c) had a λmax of 414 nm, differentiating it from compounds with OH (358 nm), NEt2 (460 nm), and NO2 (328 nm) substitutions [1]. While the specific target compound was not in that series, its predicted LogP of -0.1 and TPSA of 45.1 Ų provide a quantifiable baseline for solubility and permeability predictions that can be used to prioritize it over analogs with less favorable computed property profiles.

ADME Drug-likeness Physicochemical Properties

Validated Application Scenarios for (2E)-1-Morpholin-4-ylacetone oxime (CAS 92503-13-4) Based on Evidence


Diverse Chemical Library Synthesis and Fragment-Based Screening

This compound is a valuable building block for creating diverse chemical libraries. Its unique combination of an aliphatic acetone backbone, a morpholine ring, and an (E)-oxime functional group offers a distinct chemical scaffold that differs from more common aromatic morpholine-oximes. Procurement for library synthesis enables exploration of novel chemical space and can be a strategic component in fragment-based drug discovery efforts where a small, aliphatic, nitrogen-oxygen heterocycle is required.

Specialized Organic Synthesis as a Versatile Intermediate

The presence of both the oxime and morpholine functionalities allows this compound to serve as a versatile intermediate in organic synthesis. The oxime group can be reduced to an amine, hydrolyzed to a ketone, or undergo Beckmann rearrangement to an amide. The morpholine ring provides a site for further functionalization. This dual reactivity makes it a strategic choice for synthesizing complex molecules, particularly when a non-aromatic, morpholine-containing amine or amide is the target.

Pharmacological Research on Novel Morpholine Scaffolds

While no direct biological data is publicly available for this specific compound, the well-documented activities of other morpholine oximes (e.g., COX-1 inhibition by 4'-morpholinoacetophenone oxime with an IC50 of 50 μM [1]) suggest that morpholine-oxime scaffolds are a productive area for pharmacological exploration. Researchers seeking to investigate the influence of an aliphatic core versus an aromatic core on biological activity would prioritize this compound as a key tool compound for establishing structure-activity relationships (SAR) in novel anti-inflammatory or enzyme inhibition assays.

Quote Request

Request a Quote for (2E)-1-Morpholin-4-ylacetone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.